molecular formula C18H19FN4O4 B2610382 N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941932-84-9

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2610382
CAS No.: 941932-84-9
M. Wt: 374.372
InChI Key: ISUHGSOFTFFKEQ-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group.

    Introduction of the Fluorophenyl Group: The next step involves the coupling of the dimethylamino intermediate with a fluorophenyl compound under conditions that facilitate the formation of a stable bond.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the fluorophenyl intermediate with an oxalyl chloride derivative in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the nitrophenyl group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N1-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of the fluorophenyl group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c1-22(2)16(12-3-5-13(19)6-4-12)11-20-17(24)18(25)21-14-7-9-15(10-8-14)23(26)27/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUHGSOFTFFKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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